molecular formula C44H55ClO5 B11160321 C44H55ClO5

C44H55ClO5

Cat. No.: B11160321
M. Wt: 699.4 g/mol
InChI Key: HZOFJAVOORGTFE-SQAZNZTQSA-N
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Description

The compound with the molecular formula C44H55ClO5 Allyl chloroformate . It is a colorless to slightly yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl chloroformate can be synthesized through the reaction of allyl alcohol with phosgene . The reaction typically takes place in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at low temperatures to prevent the decomposition of the product.

Industrial Production Methods: In industrial settings, the production of allyl chloroformate involves the continuous addition of allyl alcohol to a solution of phosgene in an inert solvent such as toluene or dichloromethane . The reaction mixture is then cooled, and the product is purified through distillation.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Allyl chloroformate can undergo oxidation reactions to form various oxidized products.

    Reduction: It can be reduced to form allyl alcohol.

    Substitution: Allyl chloroformate can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Nucleophiles such as , , and can react with allyl chloroformate under mild conditions.

Major Products:

    Oxidation: Products include and .

    Reduction: The major product is .

    Substitution: Products include , , and .

Scientific Research Applications

Chemistry: Allyl chloroformate is used as a reagent in organic synthesis for the protection of amines and alcohols. It is also used in the synthesis of various heterocyclic compounds.

Biology: In biological research, allyl chloroformate is used to modify proteins and peptides. It is also used in the preparation of enzyme inhibitors.

Medicine: Allyl chloroformate is used in the synthesis of pharmaceuticals, including drugs with anti-inflammatory and anticancer properties.

Industry: In the industrial sector, allyl chloroformate is used in the production of agrochemicals, such as herbicides and insecticides. It is also used in the manufacture of polymers and resins.

Mechanism of Action

Allyl chloroformate exerts its effects through the formation of covalent bonds with nucleophilic sites on molecules. This reaction typically involves the substitution of the chlorine atom with a nucleophile, resulting in the formation of a new covalent bond. The molecular targets of allyl chloroformate include amines, alcohols, and thiols, which are commonly found in proteins, peptides, and other biomolecules.

Comparison with Similar Compounds

  • Methyl chloroformate (C2H3ClO2)
  • Ethyl chloroformate (C3H5ClO2)
  • Isopropyl chloroformate (C4H7ClO2)

Comparison: Allyl chloroformate is unique due to its allyl group, which provides additional reactivity compared to other chloroformates. The presence of the allyl group allows for further functionalization and the formation of more complex molecules. In contrast, methyl, ethyl, and isopropyl chloroformates have simpler alkyl groups, which limit their reactivity and versatility in organic synthesis.

Properties

Molecular Formula

C44H55ClO5

Molecular Weight

699.4 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxyacetate

InChI

InChI=1S/C44H55ClO5/c1-27(2)10-9-11-28(3)35-16-17-36-32-15-14-30-22-31(18-20-43(30,4)37(32)19-21-44(35,36)5)49-42(47)26-48-40-25-39-34(23-38(40)45)33(24-41(46)50-39)29-12-7-6-8-13-29/h6-8,12-14,23-25,27-28,31-32,35-37H,9-11,15-22,26H2,1-5H3/t28-,31+,32+,35-,36+,37+,43+,44-/m1/s1

InChI Key

HZOFJAVOORGTFE-SQAZNZTQSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)COC5=C(C=C6C(=CC(=O)OC6=C5)C7=CC=CC=C7)Cl)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)COC5=C(C=C6C(=CC(=O)OC6=C5)C7=CC=CC=C7)Cl)C)C

Origin of Product

United States

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